molecular formula C13H22N2O4 B13272648 tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate

tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate

Cat. No.: B13272648
M. Wt: 270.32 g/mol
InChI Key: NBVDITMCSTUAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate is a carbamate-protected amine derivative featuring a pyrrolidinone core substituted with a 2-oxoethyl group. This compound is structurally characterized by a tert-butyl carbamate group linked to an ethyl chain that terminates in a ketone-functionalized pyrrolidin-1-yl moiety.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl]carbamate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-8-11(17)15-6-4-10(9-15)5-7-16/h7,10H,4-6,8-9H2,1-3H3,(H,14,18)

InChI Key

NBVDITMCSTUAQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(C1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone. One common method is the reaction of tert-butyl carbamate with 2-oxoethyl pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (2-(2-octanoyl-1-(2-oxo-2-(propylamino)ethyl)hydrazinyl)-2-oxoethyl)carbamate (2Ca)

This compound () shares the tert-butyl carbamate and 2-oxoethyl motifs with the target molecule but incorporates a hydrazinyl linker and an octanoyl group . The hydrazine moiety introduces nucleophilic reactivity, making it prone to form Schiff bases or undergo condensation reactions. The long-chain octanoyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

tert-Butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate

This analog () replaces the 2-oxoethyl group on the pyrrolidinone ring with a methyl substituent . The molecular weight (214.26 g/mol) is lower than the target compound (exact weight unavailable), and its storage at 2–8°C suggests sensitivity to temperature-induced degradation.

Data Table: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions
tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate (Target) Pyrrolidinone, 2-oxoethyl, tert-butyl carbamate N/A N/A N/A N/A
tert-Butyl (2-(2-octanoyl-1-(2-oxo-2-(propylamino)ethyl)hydrazinyl)-2-oxoethyl)carbamate (2Ca) Hydrazinyl, octanoyl, propylamino N/A N/A N/A N/A
tert-Butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate 1-methylpyrrolidinone, tert-butyl carbamate C10H18N2O3 214.26 Not specified 2–8°C

Research Findings and Implications

  • Reactivity and Functionalization : The target compound’s 2-oxoethyl group provides a reactive ketone site for further functionalization (e.g., reductive amination), whereas the methyl-substituted analog () lacks this versatility . The hydrazine-containing compound () offers unique reactivity for conjugation but may require stabilization strategies .
  • Biological Relevance: Pyrrolidinone derivatives are frequently explored as protease inhibitors or neurotransmitter analogs. The target compound’s 2-oxoethyl group could mimic carbonyl-containing substrates in enzymatic assays, unlike the methylated analog, which may serve as a sterically hindered scaffold.
  • Synthetic Utility : The tert-butyl carbamate group in all three compounds acts as a protective group for amines, facilitating stepwise synthesis. However, the target compound’s balance of polarity and reactivity may make it preferable in peptide-mimetic drug discovery.

Biological Activity

tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate, a compound with the CAS number 1803566-16-6, has garnered attention in recent research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4, with a molecular weight of 270.32 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity, particularly in drug design and synthesis.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HeLa cells, demonstrating significant cytotoxic effects. The mechanism appears to involve disruption of microtubule dynamics, leading to mitotic delay and subsequent cell death .

The biological activity of this compound is primarily attributed to its interaction with tubulin, the protein that forms microtubules. This interaction inhibits tubulin polymerization, which is crucial for cell division. Such mechanisms are common among compounds designed to target cancer cells and are critical for developing effective anticancer therapies .

Study 1: Anticancer Activity

A study published in 2024 investigated the effects of this compound on various cancer cell lines, including HeLa and HT29. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics like doxorubicin. The study utilized live-cell imaging techniques to confirm the impact on microtubule dynamics .

Study 2: In Vivo Efficacy

Another research effort explored the in vivo efficacy of this compound in animal models of cancer. The findings suggested that treatment with this compound led to a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AntiproliferativeHeLa5.0Inhibition of tubulin polymerization
AntiproliferativeHT297.5Disruption of microtubule dynamics
In Vivo Tumor ReductionMouse XenograftNot specifiedInduction of apoptosis via mitotic arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.